Acide ellagique dihydraté

Vue d'ensemble

Description

Ellagic acid dihydrate is a naturally occurring polyphenol compound found in various fruits and vegetables, such as strawberries, raspberries, pomegranates, and nuts. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-carcinogenic, anti-inflammatory, and anti-mutagenic effects .

Applications De Recherche Scientifique

Ellagic acid dihydrate has a wide range of scientific research applications:

Chemistry: Used as a standard antioxidant in various chemical assays and studies.

Medicine: Investigated for its anti-carcinogenic, anti-inflammatory, and neuroprotective effects. .

Mécanisme D'action

Target of Action

Ellagic acid dihydrate primarily targets a variety of enzymes. It acts as an inhibitor for Carbonic Anhydrases 1-14 , Casein Kinase II subunit alpha , and cAMP-dependent protein kinase catalytic subunit alpha . These enzymes play crucial roles in various biological processes, including cellular respiration, signal transduction, and cell cycle regulation.

Mode of Action

Ellagic acid dihydrate interacts with its targets primarily through inhibition. It acts as a selective and ATP-competitive inhibitor of CK2 . It also acts as an uncompetitive inhibitor of arginine methyltransferase CARM1 and blocks histone H3R17 methylation . These interactions can lead to changes in enzyme activity, affecting the downstream biological processes they regulate.

Pharmacokinetics

It is known that after oral consumption, ellagic acid reaches maximum concentrations in about 1 hour . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The molecular and cellular effects of ellagic acid dihydrate’s action are primarily related to its antioxidant and anti-proliferative/anti-cancer effects . By inhibiting key enzymes and modulating biochemical pathways, ellagic acid dihydrate can exert therapeutic effects, including antioxidant, anti-mutagenic, and anti-carcinogenic properties .

Action Environment

The action, efficacy, and stability of ellagic acid dihydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . More research is needed to fully understand how different environmental factors influence the action of ellagic acid dihydrate.

Analyse Biochimique

Biochemical Properties

Ellagic acid dihydrate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a selective and ATP-competitive inhibitor of casein kinase 2 (CK2) with an IC50 of 40 nM . Additionally, it moderately inhibits DNA topoisomerases I and II, Lyn, PKA catalytic subunit, Lyk, GSK-3, PKC, and FGR . Ellagic acid dihydrate also acts as an uncompetitive inhibitor of arginine methyltransferase CARM1, blocking histone H3R17 methylation . These interactions highlight the compound’s role in regulating various biochemical pathways and cellular processes.

Cellular Effects

Ellagic acid dihydrate exhibits a wide range of effects on different cell types and cellular processes. It has been shown to induce apoptosis and inhibit the proliferation of various cancer cell types in vitro and in vivo . The compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating metabolic pathways and modulating signaling pathways associated with cytoprotection . Ellagic acid dihydrate also exhibits neuroprotective properties, reducing oxidative stress and inflammation in neuronal cells .

Molecular Mechanism

At the molecular level, ellagic acid dihydrate exerts its effects through various mechanisms. It scavenges free radicals, regulates phase I and II enzymes, and modulates the synthesis of proinflammatory and profibrotic cytokines . The compound also influences the synthesis and degradation of lipids and maintains essential trace element levels . Ellagic acid dihydrate’s ability to form hydrogen bonds with water molecules gives rise to layers of molecules throughout the crystal, contributing to its stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ellagic acid dihydrate change over time. The compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . Ellagic acid dihydrate has been shown to protect red blood cell membranes from oxidative stress during aging, highlighting its potential long-term benefits .

Dosage Effects in Animal Models

The effects of ellagic acid dihydrate vary with different dosages in animal models. Studies have shown that the compound can prevent cognitive impairments induced by scopolamine and diazepam at doses of 30 and 100 mg/kg . High doses of ellagic acid dihydrate may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

Ellagic acid dihydrate is involved in various metabolic pathways, including those related to the gut microbiota. The compound has been shown to regulate a microbiota-metabolites-immunity axis, influencing the composition of the gut microbiome and increasing the relative abundances of short-chain fatty acids-producing bacteria . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Ellagic acid dihydrate is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and interacts with transporters and binding proteins to facilitate its localization and accumulation . Its ability to form hydrogen bonds with water molecules contributes to its distribution within the cellular environment .

Subcellular Localization

The subcellular localization of ellagic acid dihydrate is influenced by its ability to form hydrogen bonds and interact with specific biomolecules. The compound’s planar structure and hydrogen bonding with water molecules give rise to layers of molecules throughout the crystal, directing it to specific compartments or organelles . These interactions play a crucial role in determining the compound’s activity and function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ellagic acid dihydrate can be synthesized through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in plants. The hydrolysis process involves breaking down the ester bonds in ellagitannins under acidic or alkaline conditions, yielding hexahydroxydiphenoyl (HHDP) groups that spontaneously lactonize to form Ellagic Acid .

Industrial Production Methods

Industrial production of Ellagic acid dihydrate often involves extracting ellagitannins from plant materials, such as the residues and industrial streams of the pulp industry. These plant materials are subjected to chemical processing under controlled conditions to hydrolyze the ellagitannins and produce Ellagic Acid .

Analyse Des Réactions Chimiques

Types of Reactions

Ellagic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its electro-oxidation, which is a pH-dependent, two-step quasireversible process .

Common Reagents and Conditions

Reduction: Specific conditions for reduction reactions are less commonly reported but may involve reducing agents under controlled environments.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of Ellagic Acid, which may have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Ellagic acid dihydrate is often compared with other polyphenolic compounds, such as:

Quercetin: Another naturally occurring polyphenol with similar antioxidant and anti-inflammatory properties.

Gallic Acid: A precursor to Ellagic Acid, known for its antioxidant and antimicrobial activities.

Urolithins: Metabolites of Ellagic Acid with improved bioavailability and potential health benefits.

Ellagic acid dihydrate is unique due to its potent antioxidant properties and its ability to modulate multiple biological pathways, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

Ellagic acid dihydrate (EAD) is a naturally occurring polyphenolic compound found in various fruits and vegetables, particularly in pomegranates, berries, and nuts. This compound has garnered significant attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of ellagic acid dihydrate, supported by research findings, data tables, and case studies.

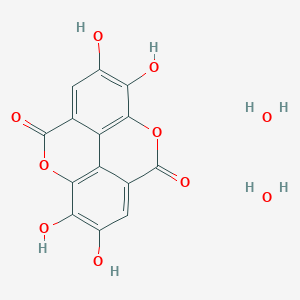

Chemical Structure and Properties

Ellagic acid (EA) has the molecular formula and a molecular weight of approximately 302.194 g/mol. The presence of multiple hydroxyl groups and lactone structures contributes to its chemical reactivity and biological effects. The dihydrate form enhances its stability and bioavailability compared to the anhydrous form.

Mechanisms of Biological Activity

1. Antioxidant Activity:

Ellagic acid dihydrate exhibits potent antioxidant properties through various mechanisms:

- Free Radical Scavenging: EA can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells .

- Metal Chelation: It can chelate metal ions, reducing oxidative stress associated with metal-catalyzed reactions .

- DNA Protection: EA has been shown to protect DNA from oxidative damage by binding directly to it, thus shielding it from free radicals .

2. Anti-Inflammatory Effects:

Research indicates that EAD can modulate inflammatory pathways:

- Cytokine Modulation: EAD reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Nuclear Factor Kappa B (NF-κB) Inhibition: It decreases NF-κB activation, which is crucial in the inflammatory response .

3. Metabolic Health:

Ellagic acid dihydrate has shown promise in improving metabolic health:

- Glucose Uptake Enhancement: EAD enhances glucose uptake in vitro more effectively than free EA, suggesting potential benefits for diabetes management .

- Lipid Metabolism Regulation: It reduces lipid accumulation in adipocytes and improves lipid profiles in animal models .

Pharmacokinetics

The absorption and metabolism of ellagic acid dihydrate are critical for its biological activity:

- Absorption Rates: Studies indicate that less than 1% of orally ingested EA is absorbed due to its low solubility and rapid metabolism .

- Metabolite Formation: The gut microbiota plays a significant role in converting EA into more bioavailable metabolites known as urolithins, which exhibit higher absorption rates .

Table 1: Summary of Key Studies on Ellagic Acid Dihydrate

| Study | Subject | Dosage | Key Findings |

|---|---|---|---|

| Woo et al., 2016 | 3T3-L1 Adipocytes | 20–70 μmol/L | Reduced lipid accumulation; inhibited adipogenic markers |

| Park et al., 2011 | J774A1 Macrophages | 5 μmol/L | Decreased lipid uptake; increased cholesterol efflux |

| Kilic et al., 2018 | Rat Model | 50 mg/kg/d | Decreased lipid peroxidation; protective against oxidative stress |

Case Study: Effects on Obesity

In a study involving female SWV mice, ellagic acid dihydrate was administered daily as a supplement. Results indicated a significant increase in glucose uptake compared to free EA, suggesting enhanced metabolic benefits that could aid in weight management .

Propriétés

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCRIPMALGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known mechanisms of action for Ellagic Acid Dihydrate's anticancer properties?

A1: While the exact mechanisms are still under investigation, research suggests that Ellagic Acid Dihydrate exerts its anticancer effects through multiple pathways. It has been shown to inhibit the carcinogenic properties of various chemical compounds, including benzo[alpha]pyrene-7,8-diol-9,10-epoxide, aflatoxin B1, N-methyl-N-nitrosourea, 3-methyl-cholanthrene, and 7,12-dimethylbenz[alpha]anthracene []. Furthermore, Ellagic Acid Dihydrate exhibits strong antioxidant activity, particularly against hydrogen peroxide-induced mutations, and offers significant protection against DNA scissions [].

Q2: How does the structure of Ellagic Acid Dihydrate contribute to its activity?

A2: Ellagic Acid Dihydrate's planar structure, determined through X-ray crystallography, plays a crucial role in its activity []. This planar structure, combined with its ability to form hydrogen bonds with water molecules, allows it to intercalate into DNA and potentially interfere with the binding of carcinogens.

Q3: Are there any studies comparing the antioxidant activity of Ellagic Acid Dihydrate with other known antioxidants?

A3: Yes, studies have compared the antioxidant capacity of Ellagic Acid Dihydrate with other antioxidants like resveratrol, selenium, curcumin, vitamins C and E, quercetin dihydrate, sulforaphane, glutathione reduced, trolox, butylated hydroxanisole (BHA), butylated hydroxytoluene (BHT), and N-acetyl-L-cysteine (NAC) []. In assays using hydrogen peroxide as a mutagen and measuring protection against DNA scissions, Ellagic Acid Dihydrate demonstrated the strongest protective effects among all tested antioxidants [].

Q4: Beyond its antioxidant properties, does Ellagic Acid Dihydrate influence other biological processes?

A4: Research suggests that Ellagic Acid Dihydrate can act as a CARM1 (coactivator-associated arginine methyltransferase 1) inhibitor []. This inhibition has been linked to changes in the epigenetic landscape of stem cells, particularly affecting the morphology of nucleoli and the levels of pluripotency markers like OCT4 and NANOG [].

Q5: Has Ellagic Acid Dihydrate shown any potential in enhancing fat crystallization in food applications?

A5: Yes, studies have explored the use of Ellagic Acid Dihydrate as an additive to promote fat crystallization in food products [, ]. Research indicates that it can significantly increase the initial crystallization temperature of triacylglycerols without affecting melting temperatures, suggesting potential applications in controlling fat crystallization in food systems [].

Q6: What is the molecular formula and weight of Ellagic Acid Dihydrate?

A6: The molecular formula of Ellagic Acid Dihydrate is C14H6O8 • 2(H2O), and its molecular weight is 338.24 g/mol.

Q7: How stable is Ellagic Acid Dihydrate under different conditions?

A7: While the provided research doesn't delve into specific stability data, Ellagic Acid Dihydrate's existence in its dihydrate form highlights its ability to form stable hydrogen bonds with water molecules []. Further investigation is needed to determine its stability profile under various storage conditions, pH levels, and temperatures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.